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Compound of Interest

Compound Name: Butane-1,4-13C2

cat. No.: B1626772

Butane-1,4-13C2 (CAS: 69105-48-2) is a stable isotope-labeled version of butane where the
carbon atoms at positions 1 and 4 are replaced with the heavy isotope, carbon-13 (*3C).[1] This
specific labeling pattern provides a distinct mass shift of +2 compared to the unlabeled
molecule, making it an ideal tracer for a variety of research applications.[1]

The utility of isotopically labeled compounds hinges on two key quality attributes: chemical
purity and isotopic purity. Chemical purity refers to the absence of other chemical compounds,
while isotopic purity (or isotopic enrichment) refers to the percentage of the molecules that
contain the 13C label at the specified positions. High isotopic purity is essential for minimizing
interference from naturally abundant isotopes and ensuring the accuracy of quantitative
measurements in metabolic flux analysis (MFA) and as an internal standard in mass
spectrometry-based assays.[2][3]

Synthesis and Purification

A specific, peer-reviewed synthesis protocol for Butane-1,4-13C: is not readily available in the
literature. However, a plausible synthetic route can be proposed based on established organic
chemistry principles for creating the butane backbone, starting from a 13C-labeled precursor.

Proposed Synthetic Pathway:

A likely approach involves the reduction of a dicarboxylic acid or its ester, where the carboxyl
groups are labeled with 13C.

 Starting Material: The synthesis would logically begin with [1,4-13Cz]succinic acid. This
precursor is commercially available or can be synthesized via methods that establish the C1-
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C4 labeling pattern.

 Esterification: The labeled succinic acid is converted to its diethyl ester, diethyl [1,4-
13Cz]succinate, to create a more suitable substrate for reduction.

e Reduction/Hydrogenolysis: The diethyl [1,4-13Cz]succinate is then subjected to high-pressure
hydrogenation in the presence of a catalyst like copper chromite. This reaction reduces the
ester groups to primary alcohols, yielding [1,4-13Cz]butane-1,4-diol.[4]

o Conversion to Dibromide: The resulting diol is converted to the corresponding dibromide,
1,4-dibromo-[1,4-13C2]butane, using a reagent such as hydrobromic acid.

» Final Reduction: The final step is the reduction of the dibromide to the target molecule,
Butane-1,4-13Cz, using a reducing agent like lithium aluminum hydride or catalytic
hydrogenation.

Purification: Given that butane is a gas at room temperature (boiling point: -0.5 °C), purification
would be achieved through cryogenic distillation to separate it from any remaining solvents,
reagents, or non-volatile impurities.[1]

Determination of Isotopic Purity

The isotopic purity of Butane-1,4-13C:z is determined using high-resolution analytical techniques,
primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the exact position
and extent of isotopic labeling.[5] For Butane-1,4-13Cz, 13C NMR is particularly informative.

Due to the symmetry of the butane molecule, a standard 3C NMR spectrum of unlabeled
butane shows only two peaks: one for the terminal methyl carbons (C1 and C4) and one for the
internal methylene carbons (C2 and C3).[6] In a highly enriched sample of Butane-1,4-13Cz, the
signal corresponding to the C1/C4 position would be significantly enhanced. Furthermore, the
presence of two adjacent 3C atoms is rare at natural abundance (about 1.1%), but in labeled
compounds, 3C-13C couplings can be observed, providing direct evidence of the labeling
pattern.[5]
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Experimental Protocol: 33C NMR Analysis

o Sample Preparation: A sample of the Butane-1,4-13C2 gas is condensed at low temperature
and dissolved in a deuterated solvent (e.g., CDCIs) in a sealed NMR tube. Tetramethylsilane
(TMS) is typically added as an internal standard with a chemical shift of 0.0 ppm.[6]

» Data Acquisition: The 33C NMR spectrum is acquired on a high-field NMR spectrometer. A
quantitative 13C experiment is performed, which involves using a long relaxation delay and
inverse-gated proton decoupling to ensure that the peak integrals are directly proportional to
the number of nuclei.

e Spectral Analysis:

o Isotopic Enrichment: The isotopic enrichment is calculated by comparing the integral of the
13C signal at the labeled positions (C1/C4) to the signal of a known quantitative internal
standard or by comparing it to the integral of the unlabeled positions (C2/C3) after
correcting for natural abundance.

o Positional Purity: The presence of strong signals only at the expected chemical shifts for
C1 and C4 confirms the correct labeling positions. The absence of significant 13C-13C
coupling between C1-C2 or C2-C3 further validates the specified labeling.

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an ideal
tool for determining isotopic enrichment by measuring the relative abundance of different
isotopologues (molecules that differ only in their isotopic composition).[7] Gas
Chromatography-Mass Spectrometry (GC-MS) is typically employed for a volatile compound
like butane.

Experimental Protocol: GC-MS Isotopic Purity Analysis

o Sample Introduction: A gaseous sample of Butane-1,4-13C: is injected into a Gas
Chromatograph (GC). The GC separates the target compound from any volatile chemical
impurities.
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« lonization and Fragmentation: The eluted butane enters the mass spectrometer's ion source

(typically using electron ionization, El), where it is fragmented.

o Mass Analysis: A high-resolution mass analyzer (such as a Time-of-Flight or Orbitrap)

separates the molecular ion and its fragments. For Butane-1,4-13Cz, the molecular ion region
will show a base peak at m/z 58 (for 12CsH10), an M+1 peak at m/z 59 (for 13C12CsH10), and a
prominent M+2 peak at m/z 60 (for the desired *3C212C2H1o0).

o Data Analysis:

o The raw abundances of the M, M+1, and M+2 ions are measured.

o A correction is applied to account for the natural abundance of 13C in the unlabeled portion

of the molecule and in any residual unlabeled butane.

o The isotopic purity is calculated from the corrected relative abundances of the

isotopologues. For instance, the percentage of M+2 represents the abundance of the

desired doubly labeled compound.

Data Presentation

Quantitative data regarding the purity of Butane-1,4-13C: is crucial for its effective use.

Table 1: Typical Product Specifications for Butane-1,4-13C2

Parameter Specification Method
Chemical Formula BBCH3CH2CH213CHs

Isotopic Purity =99 atom % 13C MS / NMR
Chemical Purity > 98% GC-FID / GC-MS
Mass Shift M+2 MS

Data based on commercially available standards.[1]

Table 2: Comparison of Analytical Methods for Isotopic Purity
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Feature NMR Spectroscopy Mass Spectrometry
o Measures nuclear spin Measures mass-to-charge ratio
Principle o s _
properties in a magnetic field. of ions.
) Provides precise positional Provides overall enrichment
Information ) ) ) ) S
information and enrichment. and isotopologue distribution.
Requires dissolution in Requires sample to be volatile
Sample Prep o
deuterated solvent. and ionizable.
o Inherently quantitative with Highly quantitative, often
Quantitation ) ) ) )
proper experimental setup. requires calibration curves.
) ) High sensitivity; can be
Non-destructive; unambiguous )
Advantages coupled with chromatography

structure determination.

(GCILC).

Disadvantages

Lower sensitivity compared to
MS.

Can involve fragmentation,
complicating spectral

interpretation.

Visualization of Workflows and Applications
Isotopic Purity Analysis Workflow

The following diagram illustrates the general workflow for determining the isotopic purity of a

labeled compound like Butane-1,4-13Cx.

Caption: Workflow for Isotopic Purity Determination.

Hypothetical Metabolic Application

While specific studies utilizing Butane-1,4-13Cz as a tracer are not prominent in the literature, its

metabolic fate can be hypothesized based on known biochemical pathways. If introduced into a

biological system, butane could undergo terminal oxidation to butanol, followed by further

oxidation to butanoic acid. Through beta-oxidation, this could yield two molecules of acetyl-

CoA. Alternatively, w-oxidation could lead to succinyl-CoA, a key intermediate in the

Tricarboxylic Acid (TCA) cycle. The diagram below illustrates this hypothetical pathway,

showing how the 3C labels would be incorporated into central metabolism.
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Caption: Hypothetical Metabolic Fate of Butane-1,4-13C..

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Butane-1,4-13C2 13C 99atom 69105-48-2 [sigmaaldrich.com]

2. Isotopic labeling - Wikipedia [en.wikipedia.org]

3. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics
of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

e 4.US4584419A - Process for the production of butane-1,4-diol - Google Patents
[patents.google.com]

e 5. eurisotop.com [eurisotop.com]

e 6. 13C nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis of chemical shifts ppm
interpretation of C-13 chemical shifts ppm of n-butane C13 13-C nmr doc brown's advanced
organic chemistry revision notes [docbrown.info]

e 7. m.youtube.com [m.youtube.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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